molecular formula C15H33N3 B082434 1,3,5-Tributyl-1,3,5-triazinane CAS No. 13036-83-4

1,3,5-Tributyl-1,3,5-triazinane

Cat. No.: B082434
CAS No.: 13036-83-4
M. Wt: 255.44 g/mol
InChI Key: OIQDTXAPPNRLAS-UHFFFAOYSA-N
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Description

1,3,5-Tributyl-1,3,5-triazinane is a triazinane derivative available for investigative research. The triazinane and triazine scaffold is recognized in medicinal chemistry as a privileged structure for developing bioactive molecules . Related 1,3,5-triazine derivatives have been extensively studied and show a wide spectrum of biological activities, including serving as anticancer agents by inhibiting targets like Epidermal Growth Factor Receptor tyrosine kinase (EGFR-TK) , antimicrobial agents , and potential treatments for neurodegenerative diseases such as Alzheimer's . The specific research applications, mechanism of action, and scientific value of this compound are areas for ongoing investigation and are not yet well-documented in the public scientific literature. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-tributyl-1,3,5-triazinane
Source PubChem
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InChI

InChI=1S/C15H33N3/c1-4-7-10-16-13-17(11-8-5-2)15-18(14-16)12-9-6-3/h4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQDTXAPPNRLAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CN(CN(C1)CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065334
Record name 1,3,5-Triazine, 1,3,5-tributylhexahydro-
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Molecular Weight

255.44 g/mol
Source PubChem
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CAS No.

13036-83-4
Record name 1,3,5-Tributylhexahydro-1,3,5-triazine
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Record name 1,3,5-Triazine, 1,3,5-tributylhexahydro-
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Record name 1,3,5-Triazine, 1,3,5-tributylhexahydro-
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Record name 1,3,5-Triazine, 1,3,5-tributylhexahydro-
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Record name 1,3,5-tributylhexahydro-1,3,5-triazine
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Advanced Synthetic Methodologies for 1,3,5 Tributyl 1,3,5 Triazinane and Its Derivatives

Direct Synthetic Routes to 1,3,5-Tributyl-1,3,5-triazinane and Analogues

The formation of the saturated 1,3,5-triazinane (B94176) ring, specifically with N-alkyl substituents like butyl groups, is typically achieved through condensation reactions. These methods are often straightforward and provide direct access to the desired heterocyclic core.

Multicomponent Reaction Pathways for N-Substituted Triazinanes

The synthesis of N-substituted 1,3,5-triazinanes is a classic example of a multicomponent reaction, where multiple starting materials react in a single step to form a product containing portions of all reactants. The most common route to 1,3,5-trialkyl-1,3,5-triazinanes involves the condensation of a primary amine with formaldehyde (B43269). For the target compound, this would involve butylamine (B146782) and formaldehyde.

A parallel synthesis for the analogue 1,3,5-tribenzyl-1,3,5-triazinane (B52242) illustrates this principle effectively. In one described method, benzylamine (B48309) is reacted with a 37% aqueous solution of formaldehyde in toluene. chemicalbook.com The mixture is heated to reflux for 30 minutes, leading to the formation of the triazinane ring with a reported yield of approximately 94% after purification. chemicalbook.com This approach is directly adaptable for synthesizing this compound by substituting benzylamine with n-butylamine.

Another documented multicomponent approach involves reacting a halogenated precursor, benzyl (B1604629) chloride, with paraformaldehyde and an ammonia/methanol solution. chemicalbook.com The reaction proceeds under controlled heating, first at 40°C, then 50°C, and finally 70°C, to yield the corresponding triazinane. chemicalbook.com

While these methods are effective for saturated triazinanes, other multicomponent reactions have been developed for synthesizing the aromatic 1,3,5-triazine (B166579) core. For instance, a three-component reaction using imidates, guanidines, and amides or aldehydes, mediated by a base like cesium carbonate, can produce diverse unsymmetrically substituted 1,3,5-triazin-2-amines in good yields. organic-chemistry.org

Catalytic and Catalyst-Free Approaches for Triazinane Ring Formation

The condensation of amines and formaldehyde to form N-substituted triazinanes is typically a catalyst-free process, driven by heat. chemicalbook.com The inherent reactivity of the components is sufficient to drive the reaction to completion.

In the broader field of triazine synthesis, both catalytic and catalyst-free methods are prevalent. For the synthesis of aromatic 1,3,5-triazines, the cyclotrimerization of nitriles is a key method. chim.itresearchgate.net This can be achieved under harsh, catalyst-free conditions requiring high temperatures and pressures. chim.it However, significant advancements have been made using catalytic systems. Lewis acids supported on silica (B1680970) have been employed as recyclable, environmentally benign catalysts for the solvent-free cyclotrimerization of nitriles, yielding symmetrically substituted 1,3,5-triazines. researchgate.net Similarly, yttrium salts have been used to catalyze this trimerization under milder, solvent-free conditions. chim.it

Furthermore, copper(II)-catalyzed reactions have been developed for the synthesis of 1,2-dihydro-1,3,5-triazine derivatives from amidines and N,N-dimethylethanolamine, involving an oxidative annulation process that forms three new C-N bonds. rsc.org While these catalytic methods yield aromatic or partially saturated triazines, they highlight the potential for catalyst development to access the triazinane core under milder conditions.

Diversification and Functionalization Strategies of the 1,3,5-Triazinane Core

While direct synthesis provides the basic triazinane structure, its chemical utility is greatly expanded through derivatization and modification. Much of the research in this area has been conducted on the highly reactive aromatic analogue, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which serves as a versatile platform for creating a vast array of functionalized molecules. nih.govcsic.es The 1,3,5-triazine is considered an ideal modular scaffold for generating libraries of compounds. nih.gov

Nucleophilic Substitution and Derivatization Reactions

The most powerful strategy for functionalizing the triazine core is the sequential nucleophilic aromatic substitution of the chlorine atoms in cyanuric chloride. nih.gov The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled, stepwise reactions. The first substitution typically occurs at 0°C, the second at room temperature, and the third requires elevated temperatures, often the boiling point of the solvent. nih.gov

This controlled reactivity allows for the precise installation of one, two, or three different substituents onto the triazine ring. A variety of nucleophiles, including amines, phenols, and thiols, can be used. csic.es Research has shown that for creating tri-substituted triazines in a "1 + 2" fashion (one nucleophile followed by a different nucleophile for the remaining two positions), the most effective sequence is the addition of a phenol (B47542) or thiol first, followed by an amine. csic.es This is because once an amine is incorporated, it deactivates the ring towards further substitution by other nucleophile types under the same conditions. csic.es

This modular approach has been used to create complex molecules, including bifunctional hybrids and potential therapeutics. nih.govnih.gov For example, triazine scaffolds have been functionalized with piperazine (B1678402) linkers, which are then further modified with other chemical moieties. nih.gov

Table 1: Temperature-Controlled Nucleophilic Substitution on 2,4,6-trichloro-1,3,5-triazine (TCT)
StepNucleophileReaction TemperatureProduct TypeSource
First SubstitutionAmine, Thiol, or Phenol0°C to -20°CMono-substituted triazine csic.es
Second SubstitutionAmine or other nucleophileRoom TemperatureDi-substituted triazine nih.gov
Third SubstitutionAmine or other nucleophileElevated Temperature (e.g., reflux)Tri-substituted triazine nih.gov

Annulation and Post-Synthetic Modification of Triazinane Scaffolds

Annulation refers to the construction of a new ring fused to an existing one. A one-pot, three-component synthesis has been developed to create imidazo[1,2-a] chemicalbook.comchim.itambeed.comtriazine systems. nih.gov This reaction involves the annulation of a 1,3,5-triazine ring onto a 2-aminoimidazole core, demonstrating a sophisticated method for building complex heterocyclic structures from simple precursors. nih.gov

Post-synthetic modification involves chemically altering the core scaffold after its initial synthesis. An example of this is the reaction of the aromatic 1,3,5-triazine ring with aromatic nitrile oxides in the presence of a Lewis acid (BF₃). scispace.com This is not a simple substitution but a cycloaddition reaction that results in the formation of 3-substituted 1,2,4-oxadiazoles, effectively transforming the triazine into a different heterocyclic system. scispace.com

Green Chemistry Principles in Triazinane Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. The synthesis of triazines has been a fertile ground for the application of green chemistry principles, focusing on reducing energy consumption, eliminating hazardous solvents, and improving reaction efficiency. nih.gov

Microwave irradiation has emerged as a powerful tool for synthesizing 1,3,5-triazine derivatives. chim.itmdpi.com It offers rapid heating, leading to significantly shorter reaction times compared to conventional methods. For example, the third nucleophilic substitution on a triazine core, which can take hours under classical heating, may be completed in minutes using microwave assistance. nih.gov Microwave-assisted syntheses have been performed using minimal amounts of solvents like DMF or even under solvent-free conditions, often with the aid of a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB). nih.govmdpi.com

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. nih.govmdpi.com Protocols using sonication have been developed for synthesizing 1,3,5-triazine derivatives in as little as five minutes. nih.gov A significant advantage of this method is the ability to use water as the solvent, drastically improving the environmental profile of the synthesis. nih.gov One analysis showed that a sonochemical protocol was 13 times "greener" than the conventional heating method based on the 12 principles of green chemistry. nih.gov

The use of recyclable catalysts, such as the silica-supported Lewis acids for nitrile cyclotrimerization, also aligns with green chemistry by minimizing waste and allowing for catalyst reuse. researchgate.net

Table 2: Comparison of Conventional and Green Synthetic Methods for Triazine Derivatives
MethodTypical Reaction TimeSolventEnergy InputKey AdvantagesSource
Classical HeatingHours to DaysOrganic Solvents (e.g., Toluene, DMF)High (prolonged heating/reflux)Well-established chemicalbook.comnih.gov
Microwave IrradiationSeconds to MinutesMinimal or Solvent-FreeLow (short duration)Rapid, high yields, efficient heating chim.itmdpi.com
SonochemistryMinutesWater or minimal organic solventLow (room temperature)Very fast, enables use of water, energy efficient nih.govmdpi.com
Supported CatalysisHoursSolvent-FreeModerateRecyclable catalyst, reduced waste researchgate.net

Elucidation of Reactivity and Mechanistic Studies of 1,3,5 Tributyl 1,3,5 Triazinane Systems

Reaction Mechanisms Involving the Hexahydro-1,3,5-triazine Moiety

The fundamental reactivity of the hexahydro-1,3,5-triazine ring involves its fragmentation into monomeric N-substituted imine units. N-Alkyl triazinanes like the 1,3,5-tributyl derivative are generally more stable than the parent hexahydro-1,3,5-triazine but are susceptible to ring-opening under specific conditions. wikipedia.org These reactions are pivotal as they unlock the synthetic potential of the triazinane ring, which can be considered a stable, crystalline equivalent of otherwise unstable N-butylformaldimine.

Lewis acids play a crucial role in activating the 1,3,5-triazinane (B94176) ring towards transformations. The nitrogen atoms within the ring act as Lewis basic sites, coordinating with Lewis acids. This coordination polarizes the C-N bonds, weakening them and facilitating ring fragmentation into highly reactive N-alkyliminium ion intermediates. These intermediates can then be trapped by a variety of nucleophiles present in the reaction medium.

For instance, Lewis acids such as Scandium(III) triflate (Sc(OTf)₃) have been shown to catalyze tandem cyclization reactions where 1,3,5-trialkyl-1,3,5-triazinanes act as synthons for incorporating C-N-C-N fragments into new heterocyclic structures. researchgate.net Similarly, other Lewis acids like titanium tetrachloride (TiCl₄), aluminum trichloride (B1173362) (AlCl₃), and zinc chloride (ZnCl₂) can be employed to promote reactions with various partners. researchgate.net In some cases, the choice of Lewis acid can control the reaction pathway, leading to different products from the same starting materials. mdpi.comnih.gov The general mechanism involves the Lewis acid-assisted generation of a formaldimine or its corresponding iminium ion, which then engages in cycloaddition or nucleophilic addition reactions. acs.orgacs.org

Table 1: Examples of Lewis Acid-Mediated Reactions of N-Alkyl Triazinanes

Lewis Acid Reactant(s) Product Type Ref.
Sc(OTf)₃ o-Hydroxyphenyl enaminones N,N-Dialkyl tetrahydropyrimidine researchgate.net
TiCl₄, AlCl₃, ZnCl₂ Nitriles Symmetrically substituted 1,3,5-triazines researchgate.net
In(OTf)₃ Enals β-Lactams (in synergistic catalysis) mdpi.com
AlCl₃, BF₃·OEt₂ 5-Acyl-1,2,3-triazoles Cyclopentenones, Indenones, Oxazoles nih.govrsc.org

The hexahydro-1,3,5-triazine ring is susceptible to nucleophilic attack, which typically leads to ring-opening. researchgate.net This process can be initiated by protonation or Lewis acid activation, but can also occur with potent nucleophiles under neutral or basic conditions. Water, for example, can hydrolyze the ring, especially under acidic or alkaline conditions, to release formaldehyde (B43269) and the corresponding primary amine. nih.gov The mechanism of alkaline hydrolysis for the related hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) has been computationally shown to involve initial deprotonation followed by nitrite (B80452) elimination and subsequent nucleophilic attack by hydroxide, resulting in ring opening. nih.gov

In synthetic applications, 1,3,5-triazinanes serve as precursors for formyl groups or as a source of imines for reactions with various nucleophiles. researchgate.netresearchgate.net The reaction with a nucleophile involves attack at one of the methylene (B1212753) carbons, leading to the cleavage of a C-N bond and the formation of a ring-opened intermediate. This intermediate can then react further, often eliminating a molecule of amine and generating a new C-Nu bond. The versatility of 1,3,5-triazinanes is highlighted by their ability to react with a wide array of nucleophiles, including enaminones, indoles, and phosphoryl diazomethanes, to construct more complex nitrogen-containing heterocycles. researchgate.netacs.org The triazinane essentially acts as a stable carrier for three equivalents of a formaldehyde-amine adduct.

Investigation of Stereochemical Control in Triazinane Chemistry

The stereochemistry of the 1,3,5-triazinane ring and its influence on reactions is a subject of detailed study. The hexahydro-1,3,5-triazinane ring exists in a dynamic equilibrium of chair-like conformations. For N-substituted triazinanes like the 1,3,5-tributyl derivative, different conformers are possible depending on the axial or equatorial orientation of the N-butyl groups. The conformational preferences are influenced by steric interactions between the substituents. acs.org

NMR studies on 1,3,5-trialkyl-1,3,5-triazacyclohexanes have been used to probe the stereodynamics, including ring inversion and nitrogen inversion processes. acs.org The conformational state of the triazinane can dictate the stereochemical outcome of its reactions. For instance, in reactions where the triazinane ring is incorporated into a new stereocenter-containing product, the facial selectivity of the attack on the intermediate iminium ion can be influenced by the conformation of the parent triazinane or by chiral catalysts. Recent work has demonstrated that Lewis acid-catalyzed cycloadditions involving triazinanes can proceed with high diastereoselectivity, affording products with specific relative stereochemistry. acs.org Furthermore, computational studies and NMR analysis have been employed to elucidate the conformations of various 1,3,5-triazine (B166579) derivatives, revealing how restricted rotation around C-N bonds can lead to distinct, observable conformers in solution. mdpi.com

Characterization of Reactive Intermediates and Transition States

The transformations of 1,3,5-tributyl-1,3,5-triazinane proceed through short-lived, highly reactive intermediates. The key reactive species generated upon the fragmentation of the triazinane ring is the N-butyliminium ion (CH₂=N⁺(H)Bu) or its precursor, N-butylformaldimine (CH₂=NBu). These iminium ions are powerful electrophiles that readily react with nucleophiles.

The existence of these intermediates is often inferred from the reaction products. For example, the formation of C3-aminomethyl chromones from the reaction of 1,3,5-triaryl-1,3,5-triazinanes with o-hydroxyphenyl enaminones points to the triazinane acting as a C-N synthon via an iminium intermediate. researchgate.net In some cases, these intermediates can be observed directly or trapped. Low-temperature NMR spectroscopy can sometimes be used to characterize intermediates that are stable at reduced temperatures.

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for characterizing the transition states and intermediates in triazinane reactions. nih.gov Theoretical calculations can map out the entire reaction pathway, providing energies for reactants, transition states, intermediates, and products. For example, studies on the hydrolysis of RDX have detailed the structures and energies of intermediates like denitrated cyclohexene (B86901) derivatives and ring-opened species such as 4-nitro-2,4-diazabutanal. nih.gov Similarly, mechanistic studies on Lewis acid-promoted cycloadditions have proposed stepwise pathways involving the formation of zwitterionic intermediates, which are supported by computational analysis. acs.orgnih.gov These studies provide a molecular-level understanding of the bond-breaking and bond-forming events that govern the reactivity of the triazinane ring.

Computational and Theoretical Chemistry in 1,3,5 Tributyl 1,3,5 Triazinane Research

Density Functional Theory (DFT) for Electronic Structure and Energetic Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. From this, a wealth of information about a molecule's stability, reactivity, and spectroscopic properties can be derived. Although specific DFT studies on 1,3,5-Tributyl-1,3,5-triazinane are not found in the reviewed literature, DFT has been widely applied to other triazinane derivatives.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.

For analogous triazine compounds, DFT calculations have been used to determine these values. For instance, studies on N,N',N''-triethyl-1,3,5-triazine-2,4,6-triamine have utilized DFT to predict HOMO-LUMO gaps, which are suggestive of their potential as electron-transport materials. Similar calculations for this compound would be expected to reveal the influence of the butyl groups on the electronic properties of the triazinane core.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterPredicted Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
Ionization PotentialData not available
Electron AffinityData not available
ElectronegativityData not available
HardnessData not available
SoftnessData not available
Electrophilicity IndexData not available

Note: This table is for illustrative purposes. No experimental or calculated data for this compound was found in the public domain.

DFT is also a powerful tool for predicting various spectroscopic properties, such as infrared (IR), Raman, and NMR spectra. These theoretical predictions can aid in the interpretation of experimental spectra. For other triazine derivatives, DFT calculations have successfully predicted vibrational frequencies and chemical shifts. In the case of this compound, such calculations would help in identifying the characteristic spectral signatures of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, including conformational changes and interactions with other molecules. For a flexible molecule like this compound, with its rotatable butyl groups, MD simulations would be invaluable for exploring its conformational space and understanding how it interacts with solvents or other chemical species. While MD studies have been performed on compounds like 1,3,5-trinitro-1,3,5-triazine (RDX) to investigate decomposition pathways, specific MD simulations for the tributyl derivative are not documented in the available literature.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR models are statistical tools that correlate the chemical structure of a series of compounds with their physical properties or biological activities, respectively. These models often use descriptors derived from computational chemistry. Research on triazine-based dendrimers has utilized QSPR to model their properties. A QSAR/QSPR study involving this compound would require a dataset of related molecules and their measured properties or activities, which is currently not available in the public research domain.

Theoretical Elucidation of Reaction Mechanisms and Regioselectivity

Computational methods are instrumental in mapping out the pathways of chemical reactions, identifying transition states, and predicting the most likely products. Studies on the formation and reactions of various 1,3,5-triazine (B166579) systems have benefited from theoretical elucidations of their mechanisms. For this compound, computational studies could, for example, investigate its formation from butylamine (B146782) and formaldehyde (B43269) or its potential decomposition pathways. However, no such specific theoretical studies have been published.

Cutting Edge Applications and Emerging Research Directions for 1,3,5 Tributyl 1,3,5 Triazinane Derivatives

Catalysis and Organocatalysis Leveraging Triazinane Scaffolds

Research into the catalytic applications of triazine scaffolds has primarily centered on aromatic 1,3,5-triazines or other functionalized hexahydro-1,3,5-triazines. These molecules can be engineered with specific functional groups to act as ligands for metal catalysts or as organocatalysts themselves. For instance, triazine-based ligands have been designed for various catalytic transformations, and their derivatives are explored for their potential in creating novel catalytic systems. researchgate.netnih.govnih.govnih.gov

Design of Ligands and Organocatalysts based on 1,3,5-Triazinane (B94176)

The design of ligands and organocatalysts often requires the presence of specific coordinating atoms or functional groups that can interact with substrates or metal centers. While the nitrogen atoms in the 1,3,5-triazinane ring could theoretically coordinate to metals, the bulky butyl groups in 1,3,5-Tributyl-1,3,5-triazinane may sterically hinder such interactions. The scientific literature does not currently contain specific examples of This compound being used in the design of ligands or organocatalysts. Research in this area tends to focus on triazines with more versatile substituents that allow for tailored electronic and steric properties. nih.govnih.gov

Heterogeneous and Supported Catalytic Systems

The development of heterogeneous catalysts often involves anchoring a catalytically active species onto a solid support. While polymers and frameworks based on triazines have been used for this purpose, there are no specific reports on using This compound as a precursor or a component in supported catalytic systems. nih.gov The synthesis of such systems typically relies on triazine derivatives with reactive handles that allow for covalent attachment to a support material.

Advanced Materials Science and Engineering Applications

The field of materials science has seen significant use of aromatic 1,3,5-triazine (B166579) derivatives due to their planar structure, thermal stability, and electronic properties. researchgate.net These characteristics make them excellent candidates for building blocks in various advanced materials.

Building Blocks for Supramolecular Architectures and Covalent Organic Frameworks (COFs)

The construction of supramolecular architectures and Covalent Organic Frameworks (COFs) relies on molecules that can form predictable and stable, extended networks through non-covalent interactions or covalent bonds. Aromatic triazines with functional groups like aldehydes or amines are commonly used to create porous, crystalline COFs with applications in adsorption and separation. nih.govacs.orgrsc.orgnih.govrsc.org The saturated and flexible nature of the This compound ring, along with the lack of suitable reactive groups for framework construction, makes it an unlikely candidate for these applications. There is no available research demonstrating its use as a building block for such materials. The supramolecular chemistry of triazines has been explored, but this typically involves the aromatic variants capable of forming specific interactions like hydrogen bonding or π-π stacking. cam.ac.uknih.govrsc.orgresearchgate.net

Functional Polymers and Hybrid Materials incorporating Triazinane Units

Functional polymers incorporating triazine units are an active area of research, with applications ranging from flame retardants to materials for environmental remediation. acs.orgspringerprofessional.deresearchgate.netosti.gov The synthesis of these polymers generally involves the polymerization of triazine monomers containing reactive functional groups. There is no information available on the incorporation of This compound into polymer chains or hybrid materials.

Optoelectronic and Photonic Material Development

The development of optoelectronic and photonic materials is heavily reliant on molecules with specific electronic properties, typically those with extended π-conjugated systems. Aromatic 1,3,5-triazine derivatives have been extensively studied for their use in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices due to their electron-deficient nature and tunable photophysical properties. researchgate.netrsc.orgnih.govrsc.orgThis compound , being a saturated, non-aromatic compound, lacks the necessary electronic structure for such applications. Consequently, there is no research on its optoelectronic or photonic properties.

Supramolecular Chemistry and Self-Assembly Phenomena

The 1,3,5-triazine scaffold is a fundamental building block in supramolecular chemistry, facilitating the construction of discrete, monodisperse oligomers with varied structural topologies, including linear, branched, macrocyclic, and dendrimeric forms. nih.gov These synthetic oligomers exhibit intriguing molecular recognition and self-assembly behaviors, which are often driven by hydrogen-bonding interactions involving 2,4,6-triamine-1,3,5-triazine (melamine) groups. nih.gov

Non-Covalent Interactions and Molecular Recognition

The molecular recognition capabilities of 1,3,5-triazine derivatives are primarily governed by non-covalent interactions. The strategic placement of substituents on the triazine core allows for the creation of specific binding sites. For instance, the meta-meta linkage between a 1,3,5-triazine core and peripheral aryl moieties in certain derivatives limits the effective extension of their π-conjugation, leading to high triplet energies. rsc.org This property is crucial for their application as host materials in electronic devices. The modular nature of the triazine scaffold allows for the systematic study of structure-activity relationships by dividing the molecule into sections for analysis. acs.org

Host-Guest Chemistry and Encapsulation

The unique architecture of 1,3,5-triazine derivatives makes them excellent candidates for host-guest chemistry and encapsulation applications. Star-shaped 1,3,5-triazine derivatives have been synthesized and utilized as electron-transport-type host materials. rsc.org The nature of the aryl substituents attached to the triazine core influences the material's morphological, thermal, and photophysical properties. rsc.org

In a notable application, amine-functionalized mesoporous silica (B1680970) has been synthesized for the encapsulation of hexahydro-1,3,5-trinitro-s-triazine (RDX), a high-energy material. nih.gov This encapsulation, driven by the confinement effect within the mesopores, leads to the desensitization of RDX. nih.gov The adsorption efficiency can reach up to 80%, with the confinement also lowering the thermal decomposition temperature of the encapsulated RDX. nih.gov

Host MaterialGuest MoleculeApplicationKey Finding
Star-shaped 1,3,5-triazine derivativesGreen phosphorescent emittersOrganic Light-Emitting Diodes (OLEDs)High external quantum and power efficiencies achieved through balanced charge recombination. rsc.org
Amino-functionalized mesoporous silicaHexahydro-1,3,5-trinitro-s-triazine (RDX)Desensitization of high-energy materialsEncapsulation of RDX nanoparticles leads to reduced sensitivity. nih.gov

Anion and Cation Sensing using Triazinane-Based Receptors

The development of artificial receptors for the selective recognition and sensing of ions is a significant area of research. mdpi.com Tripodal receptors, which feature a central platform with three arms, have proven to be effective for this purpose. mdpi.comresearchgate.net The 1,3,5-triazine scaffold can serve as this central unit, providing a C3-symmetric core. researchgate.net

Tris(triazole) tripodal receptors have demonstrated high selectivity as fluorescent molecular sensors for citrate (B86180) anions over other similar carboxylates. nih.gov These receptors can also sense metal cations like Cu(2+) and Pb(2+) through changes in their absorption, emission, and redox properties. nih.gov The design of these receptors often involves incorporating redox-active and fluorescent units, such as ferrocene, into the structure, enabling electrochemical and optical detection of ion-pairing events. researchgate.net

Receptor TypeTarget IonSensing Mechanism
Tris(triazole) tripodal receptorsCitrate anion, Cu(2+), Pb(2+)Fluorescence, Absorption, Redox changes nih.gov
Ferrocene-containing macrocyclesH2PO4-Electrochemical potential shift researchgate.net
Biguanide-based receptorsHalides, Carboxylates, PhosphatesFluorescence change nih.gov

Applications in Chemical Biology and Medicinal Chemistry (as synthetic scaffolds)

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds and its synthetic tractability. nih.govnih.gov It serves as a versatile template for creating diverse molecular architectures with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. nih.govresearchgate.net

Development of Novel Scaffolds for Bioactive Compound Synthesis

The 1,3,5-triazine framework is extensively used to develop new scaffolds for synthesizing bioactive compounds. nih.govacs.org Its ability to be sequentially substituted with different nucleophiles at varying temperatures allows for the creation of a vast library of derivatives. nih.govnih.gov This has led to the discovery of 1,3,5-triazine derivatives with potent anticancer activity, targeting various cancer cell lines. acs.orgnih.govderpharmachemica.comresearchgate.netmdpi.com For instance, certain derivatives have shown significant inhibitory activity against enzymes like PI3K, which are implicated in cancer pathways. derpharmachemica.com The scaffold has also been explored for developing agents against Alzheimer's disease by targeting enzymes like acetylcholinesterase and β-secretase. nih.govnih.govnih.gov

Bioactive Compound ClassTherapeutic TargetKey Research Finding
Mono- and bis(dimethylpyrazolyl)-s-triazine derivativesEGFR/PI3K/AKT/mTOR signaling cascadesShowed moderate to strong antiproliferative activity against breast, colon, and liver cancer cell lines. acs.org
1,3,5-triazine hydrazone derivativesBreast and colon cancer cellsExhibited strong to moderate antiproliferative activity. nih.gov
1,3,5-triazine derivativesHuman Adenosine Receptors (hA1 and hA3)Demonstrated good binding affinity and inhibited lung cancer cell viability. mdpi.com
1,3,5-triazine nitrogen mustards with dipeptide groupsAcetylcholinesterase (AChE) and β-secretase (BACE1)Displayed considerable inhibition of both enzymes, relevant to Alzheimer's disease. nih.gov

Role in Combinatorial Chemistry and Peptidomimetic Design

The trifunctional nature of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) makes the 1,3,5-triazine scaffold highly suitable for combinatorial chemistry, enabling the rapid synthesis of large libraries of trisubstituted derivatives. colab.ws This approach is valuable for drug discovery and the development of new materials.

Furthermore, the 1,3,5-triazine core has emerged as an excellent branching unit for the construction of peptide dendrimers and peptidomimetics. mdpi.com When substituted with amine groups, the triazine core resembles biological purine (B94841) and pyrimidine (B1678525) heterocycles. mdpi.com This mimicry, combined with its structural rigidity and ability to present multiple peptide chains, has led to the development of novel antimicrobial peptide dendrimers. mdpi.comdocumentsdelivered.com These dendrimeric structures often exhibit enhanced biological activity compared to their monomeric peptide counterparts, which may be attributed to a higher local concentration of the active peptide sequences. mdpi.com The 1,3,5-triazine scaffold has also been used to create peptidomimetic structures that can act as inhibitors for enzymes relevant to diseases like Alzheimer's. nih.gov

Application AreaScaffold FunctionExample
Combinatorial ChemistryTrifunctional core for library synthesisSolution- and solid-phase synthesis of trisubstituted 1,3,5-triazines. colab.ws
Peptidomimetic DesignBranching unit for peptide dendrimersAntimicrobial peptide dendrimers with enhanced activity against Gram-negative bacteria. mdpi.comdocumentsdelivered.com
Peptidomimetic DesignTemplate for enzyme inhibitors1,3,5-triazine derivatives with dipeptide residues as AChE and BACE1 inhibitors. nih.gov

Explorations in Novel Chemical Transformations of 1,3,5-Triazinane Derivatives

The saturated heterocyclic core of 1,3,5-triazinane derivatives, particularly N-substituted variants like this compound, serves as a versatile and reactive building block in modern organic synthesis. These compounds are recognized as stable sources of imine intermediates, which can be generated in situ through controlled ring fragmentation. This reactivity allows them to participate in a variety of novel chemical transformations and cycloaddition reactions for the construction of more complex nitrogen-containing heterocycles. Research in this area focuses on leveraging the unique reactivity of the triazinane ring to develop efficient and atom-economical synthetic methodologies.

Emerging research has highlighted the utility of 1,3,5-trialkyl-1,3,5-triazinanes as synthons in various annulation reactions. Their ability to act as precursors to multiple reactive species under specific conditions makes them valuable tools for generating molecular diversity.

Cycloaddition Reactions for Heterocycle Synthesis

A significant area of research involves the use of 1,3,5-triazinane derivatives in cycloaddition reactions to synthesize other heterocyclic systems. These transformations often proceed through an initial fragmentation of the triazinane ring to generate monomeric N-alkyl-methylenimines (formaldimines), which then act as reactive partners in the subsequent cyclization.

Inverse-Electron-Demand [4+2] Cycloaddition:

An important transformation is the inverse-electron-demand [4+2] cycloaddition, which has been successfully applied to the synthesis of tetrahydroquinazolines. In this reaction, aza-ortho-quinone methides, generated in situ, react with 1,3,5-triazinanes. Research has demonstrated that this compound can effectively participate in this reaction. For instance, the reaction with an N-(o-chloromethyl)aryl amide in the presence of a base proceeds under mild conditions to afford the corresponding tetrahydroquinazoline (B156257) derivative in high yield. researchgate.net

This reaction highlights the ability of the triazinane to act as a C-N-C synthon. The reaction is notable for its operational simplicity and catalyst-free conditions. researchgate.net The substrate scope of this transformation has been explored, with various N-substituents on the triazinane ring being tolerated.

Table 1: Inverse-Electron-Demand [4+2] Cycloaddition of this compound
Reactant 1Reactant 2ConditionsProductYield (%)Reference
This compoundN-(o-Chloromethyl)phenyl-p-toluenesulfonamideK2CO3, THF, rt1,3-Dibutyl-2-(4-methylphenylsulfonyl)-1,2,3,4-tetrahydroquinazoline85 researchgate.net

Other Cycloaddition Pathways:

Beyond the [4+2] cycloaddition, 1,3,5-trialkyl-1,3,5-triazinanes have been employed in other annulation strategies. These include:

[2+2+1+1] Cycloaddition: This method provides access to hexahydropyrimidines through the reaction of 1,3,5-triazinanes with active methylene (B1212753) compounds, catalyzed by acetic acid. The reaction proceeds under mild conditions and demonstrates the triazinane's ability to act as a source of two formaldimine units. researchgate.net

[3+2] Cycloaddition: In reactions with donor-acceptor aziridines, 1,3,5-triazinanes can undergo a yttrium triflate-catalyzed [3+2] cycloaddition to produce diversely substituted imidazolidines. researchgate.net

[4+3] Cycloaddition: Chemodivergent [4+3] cycloadditions with 2-indolylmethanols have been developed, showcasing the versatility of triazinanes as synthons for different heterocyclic scaffolds. researchgate.net

These varied cycloaddition pathways underscore the synthetic potential of the 1,3,5-triazinane core, allowing for the construction of a range of valuable nitrogen-containing molecules from simple, readily available starting materials. researchgate.net

Environmental Behavior and Degradation Studies of Triazinane Compounds

Abiotic Degradation Pathways in Environmental Compartments

Photodegradation Kinetics and Mechanisms

No studies were found that investigated the photodegradation kinetics or mechanisms of 1,3,5-Tributyl-1,3,5-triazinane. Research on other triazine compounds, such as the brominated flame retardant TTBP-TAZ and s-triazine herbicides, indicates that photodegradation can be a relevant pathway, with rates and products dependent on the specific substituents and environmental conditions researchgate.netnih.gov. However, no equivalent data exists for the tributyl-substituted triazinane.

Hydrolytic Stability and Transformation

There is no available information on the hydrolytic stability of this compound. Studies on 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine have shown that its hydrolysis is strongly pH-dependent, but these findings are specific to the hydroxyethyl (B10761427) derivative and cannot be assumed for the butyl-substituted compound. researchgate.net

Biotransformation and Microbial Degradation

Identification of Degrading Microorganisms and Enzymes

No microorganisms or enzymes have been identified that specifically degrade this compound. While numerous bacteria and fungi have been shown to degrade RDX and s-triazine herbicides, the metabolic pathways are highly specific to the substituents on the triazine ring (e.g., nitro groups or chlorine atoms) nih.govnih.govnih.gov.

Bioremediation Potential and Strategies

Given the absence of identified degrading microorganisms, there are currently no established bioremediation strategies for this compound.

Assessment of Environmental Metabolites and Persistence

No studies have been conducted to identify the environmental metabolites or assess the persistence of this compound. Therefore, its potential to persist in soil, water, or sediment is unknown.

Future Research Perspectives and Scientific Challenges in 1,3,5 Tributyl 1,3,5 Triazinane Chemistry

Advancements in Stereoselective and Atom-Economical Synthesis

A primary challenge in the synthesis of substituted triazinanes is the control of stereochemistry. For 1,3,5-Tributyl-1,3,5-triazinane, the nitrogen atoms of the hexahydro-1,3,5-triazine ring can be stereogenic centers, and the ring can exist in various conformations, such as the chair conformation. Future synthetic efforts will need to focus on developing stereoselective methods to control the orientation of the butyl substituents, which could be axial or equatorial. This control is crucial as the stereochemistry can profoundly influence the molecule's physical properties and its interaction with other molecules or biological systems. Research into chiral catalysts or auxiliaries for the cyclotrimerization reaction of N-butylmethanimine, the precursor to this compound, represents a significant area for advancement.

Furthermore, the principles of atom economy and process efficiency are becoming increasingly important. Traditional syntheses of related 1,3,5-triazine (B166579) compounds can be energy-intensive. nih.gov The development of novel, highly efficient synthetic protocols is a key research direction. This includes exploring multi-component reactions where the triazinane ring is constructed in a single, convergent step from simple precursors. organic-chemistry.org Copper-catalyzed reactions, for instance, have shown promise for the synthesis of substituted 1,3,5-triazines under mild conditions and could be adapted for triazinane synthesis. organic-chemistry.org

Synthetic ApproachPotential Advantage for Triazinane SynthesisKey Challenge
Chiral Catalysis Control over the stereochemistry of N-substituents.Identifying effective catalysts for the specific cyclotrimerization.
Multi-component Reactions High atom economy and simplified synthetic procedures. organic-chemistry.orgAchieving high selectivity for the desired triazinane product.
Flow Chemistry Improved reaction control, safety, and scalability.Optimizing reaction conditions for the specific synthesis in a flow reactor.
Microwave-Assisted Synthesis Rapid reaction times and potentially higher yields. organic-chemistry.orgEnsuring uniform heating and preventing side reactions.

Unveiling New Reactivity and Mechanistic Paradigms

The reactivity of the saturated 1,3,5-triazinane (B94176) ring is fundamentally different from its aromatic counterpart, the 1,3,5-triazine. The parent 1,3,5-triazine is known to be somewhat labile, sometimes acting as a source for its monomeric unit, hydrogen cyanide. thieme-connect.de In contrast, this compound is expected to be more stable, with its reactivity dominated by the lone pairs on the nitrogen atoms and the C-H bonds of the ring and butyl groups.

A significant challenge and opportunity lies in exploring the ring-opening and ring-transformation reactions of this compound to generate novel heterocyclic structures or functionalized linear amines. Understanding the mechanisms of these reactions through detailed kinetic and computational studies is essential. For example, investigating its behavior as a ligand in coordination chemistry could unveil new catalytic applications. The butyl groups may also be functionalized post-synthesis, opening pathways to a wider array of derivatives with tailored properties. Future research should aim to systematically map out the reactivity of the triazinane core, moving beyond its role as a simple cyclic amine. researchgate.net

Integration of Triazinane Frameworks into Multiscale Functional Systems

While aromatic 1,3,5-triazines are well-established building blocks for complex functional materials like Covalent Triazine Frameworks (CTFs) and Metal-Organic Frameworks (MOFs), the potential of saturated triazinanes like this compound in this area is largely unexplored. bohrium.comrsc.org The C3 symmetry and the presence of three nitrogen atoms make the triazinane core an intriguing candidate for constructing supramolecular assemblies and coordination polymers. researchgate.net

The scientific challenge will be to design synthetic strategies that can incorporate the non-planar, flexible this compound unit into larger, ordered structures. The butyl groups could play a crucial role, influencing solubility, self-assembly behavior, and the porosity of resulting materials. Potential applications for such materials could include gas sorption, catalysis, or as components in liquid crystals. Research could also explore its use as a corrosion inhibitor, a field where other triazine derivatives have shown promise. taylorandfrancis.com A recent study demonstrated that tailoring the topology of triazine frameworks can lead to materials with specific interactions at biological interfaces, a direction that could be explored for triazinane-based systems as well. nih.gov

Potential Application AreaRole of this compoundResearch Challenge
Supramolecular Chemistry A C3-symmetric building block for self-assembled structures. researchgate.netControlling the non-covalent interactions to achieve desired architectures.
Materials Science Precursor for novel polymers or functional additives.Integrating the flexible, saturated ring into rigid material frameworks.
Corrosion Inhibition Adsorption onto metal surfaces to prevent corrosion. taylorandfrancis.comUnderstanding the adsorption mechanism and optimizing the structure for maximum efficiency.
Biomaterials Scaffold for creating materials with specific biological interactions. nih.govInvestigating the biocompatibility and specific bio-interactions of the triazinane core.

Predictive Modeling and Data-Driven Discovery in Triazinane Science

The application of computational chemistry and machine learning is set to revolutionize the study of triazinane compounds. Predictive modeling can provide deep insights into the conformational landscape of this compound, its electronic properties, and its potential reactivity, guiding experimental efforts. For instance, Density Functional Theory (DFT) calculations can be used to predict reaction pathways and transition states for its synthesis and subsequent reactions. nih.gov

A significant future direction is the use of data-driven approaches and high-throughput screening to accelerate the discovery of new triazinane derivatives with desired properties. acs.orgresearchgate.net By building databases of synthesized triazinanes and their measured properties, machine learning models can be trained to predict the characteristics of yet-to-be-synthesized molecules. researchgate.net This in silico approach can drastically reduce the time and resources required for developing new functional molecules, for example, by predicting their efficacy as ligands, catalysts, or components of functional materials. acs.org

Sustainable and Environmentally Benign Approaches in Triazinane Research

Adherence to the principles of green chemistry is a paramount challenge for the future of chemical synthesis and materials science. Research on this compound must prioritize the development of sustainable and environmentally friendly processes. researchgate.net This involves minimizing waste, avoiding the use of hazardous solvents and reagents, and designing energy-efficient reaction protocols.

Future research will likely focus on sonochemical and microwave-assisted synthetic methods, which have been shown to be "greener" alternatives to conventional heating for the synthesis of related triazine compounds. nih.govnih.gov The use of water as a solvent is particularly attractive from an environmental perspective. nih.gov Furthermore, the development of recyclable catalysts, such as metal-organic frameworks, for triazinane synthesis represents a key area of investigation. rsc.org Beyond synthesis, the entire lifecycle of this compound and its derivatives must be considered, including their biodegradability and environmental fate, especially if they are to be used in applications like herbicides or materials with environmental exposure. nih.govnih.gov

Q & A

Basic: What are the common synthetic routes for 1,3,5-triazinane derivatives, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
1,3,5-Triazinane derivatives are typically synthesized via condensation reactions. For example, 1,3,5-triazinane-2,4-dithiones can be prepared by reacting 1-arylthioureas with aliphatic carboxylic acids using FeCl₃·6H₂O as a catalyst. Key optimization strategies include:

  • Catalyst selection : Lewis acids like FeCl₃ enhance reaction efficiency by promoting cyclization .
  • Stoichiometry : A 2:1 molar ratio of thiourea to carboxylic acid minimizes side reactions .
  • Temperature control : Heating at 80°C improves yield compared to room-temperature reactions .
  • Solvent choice : Avoid toxic solvents; milder conditions reduce environmental impact .

Basic: Which spectroscopic techniques are most effective for characterizing 1,3,5-triazinane derivatives, and how are key spectral features interpreted?

Methodological Answer:
Structural elucidation relies on:

  • ¹H/¹³C-NMR : For triazinane derivatives, aliphatic CH₂-N protons resonate at ~4.71 ppm, while aromatic protons appear at 6.81–8.04 ppm. Carbon signals for triazinane CH₂ groups are near 51 ppm .
  • IR spectroscopy : Absorptions at 1529–1319 cm⁻¹ indicate nitro groups, and 2924–2825 cm⁻¹ correspond to aliphatic C-H stretches .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 450 for C₂₁H₁₈N₆O₆) confirm molecular weight, while fragmentation patterns (e.g., m/z 151 as base peak) validate substituents .

Advanced: How can computational methods like DFT and molecular docking be applied to study the interactions of triazinane derivatives with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize molecular geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For 1,3,5-tricyclohexyl-triazinane-2,4,6-trione (TCy-TAZTO), DFT reveals charge distribution critical for binding affinity .
  • Molecular docking : Simulate ligand-protein interactions using software like AutoDock. TCy-TAZTO shows strong binding to HIV-1 protease (binding energy ≤ -8.1 kcal/mol) via hydrogen bonds and hydrophobic contacts . Validate results with in vitro assays to correlate computational predictions with experimental data .

Advanced: What strategies address contradictions in reported synthetic yields or purity of triazinane derivatives across different methodologies?

Methodological Answer:
Contradictions often arise from variations in:

  • Catalyst activity : Compare FeCl₃ (78–82% yield) vs. AlCl₃ (lower yields due to side reactions) .
  • Reaction time : Prolonged heating (>12 hours) may degrade products, reducing purity .
  • Workup procedures : Column chromatography vs. recrystallization can affect isolated yields .
  • Analytical validation : Use HPLC or GC-MS to quantify impurities and confirm purity thresholds .

Advanced: What role do triazinane derivatives play in catalytic processes, such as halogen atom transfer reactions, and how are these mechanisms elucidated?

Methodological Answer:
1,3,5-Trimethyl-1,3,5-triazinane acts as a halogen atom transfer (XAT) reagent in photocatalytic reactions:

  • Mechanism : Under UV light, the triazinane generates α-aminoalkyl radicals, which abstract Cl from fluorinated alkyl chlorides. Stereoelectronic effects (anti-periplanar alignment of radical orbitals and nitrogen lone pairs) enhance reactivity .
  • Kinetic studies : Monitor reaction progress via ESR to detect radical intermediates .
  • Scope : Applicable to hydrofluoroalkylation of alkenes, yielding fluorinated products with >70% efficiency .

Basic: What safety precautions are essential when handling 1,3,5-Tributyl-1,3,5-triazinane in laboratory settings?

Methodological Answer:

  • Storage : Keep away from heat sources (≥156°C decomposition temperature) and ignition points .
  • PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors .
  • Emergency protocols : Refer to SDS guidelines (P201/P210 codes) for spill management and first aid .

Advanced: How can thermal analysis techniques like DSC determine the decomposition temperature and stability of triazinane compounds?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Heat samples at 10°C/min under nitrogen. For 1,3,5-trinitro-1,3,5-triazinane, exothermic peaks at ~220°C indicate decomposition .
  • Kinetic modeling : Use the Kissinger method to calculate activation energy (Eₐ) from DSC data. Higher Eₐ values correlate with greater thermal stability .
  • Validation : Cross-reference with TGA (mass loss curves) and impact sensitivity tests to assess safety profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.